3-chloro-1H-quinolin-4-one structure and properties
3-chloro-1H-quinolin-4-one structure and properties
An In-depth Technical Guide to 3-chloro-1H-quinolin-4-one: Structure, Properties, and Scientific Applications
Abstract
This technical guide provides a comprehensive scientific overview of 3-chloro-1H-quinolin-4-one, a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. The quinolin-4-one core is a privileged scaffold found in numerous biologically active molecules, and substitution at the 3-position offers a key vector for modulating physicochemical properties and therapeutic efficacy.[1][2] This document details the molecule's fundamental structure, including its critical tautomeric equilibrium, and presents its key physicochemical and spectroscopic properties. Furthermore, it explores established synthetic methodologies, analyzes its chemical reactivity as a versatile synthetic intermediate, and discusses the biological significance of the broader quinolin-4-one class, with a focus on anticancer and antimicrobial applications.[3][4] This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important chemical entity.
Molecular Structure and Tautomerism
3-chloro-1H-quinolin-4-one is a bicyclic aromatic compound consisting of a benzene ring fused to a pyridin-4-one ring, with a chlorine atom substituted at the C3 position.[5] A critical feature of its structure is the existence of keto-enol tautomerism. The molecule can exist in equilibrium between the 1H-quinolin-4-one (amide or keto) form and the 4-hydroxyquinoline (enol) form.
Extensive spectroscopic and theoretical studies have shown that for quinolin-4-one and its derivatives, the keto tautomer is predominantly favored in both solid and solution states.[6][7][8] This preference is attributed to the greater thermodynamic stability of the amide resonance within the pyridinone ring. The presence of the N-H proton and the C=O carbonyl group in the keto form are defining characteristics for its reactivity and intermolecular interactions, such as hydrogen bonding.[9]
Physicochemical and Spectroscopic Properties
The properties of 3-chloro-1H-quinolin-4-one are summarized below. These values are critical for designing experimental conditions for synthesis, purification, and biological assays.
Table 1: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 3-chloro-1H-quinolin-4-one | - |
| Molecular Formula | C₉H₆ClNO | [10] |
| Molecular Weight | 179.60 g/mol | [10] |
| CAS Number | 60758-53-4 | - |
| Appearance | Expected to be an off-white to pale yellow solid | General observation |
| Topological Polar Surface Area | 41.6 Ų | [10] |
| Hydrogen Bond Donors | 1 | [10] |
| Hydrogen Bond Acceptors | 2 | [10] |
| XLogP3 | 1.8 | [10] |
Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation. The expected data for 3-chloro-1H-quinolin-4-one are based on established principles and data from analogous structures.[11][12]
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons. Protons on the carbocyclic ring (C5-C8) would appear in the aromatic region (~7.5-8.5 ppm). The proton at C2, adjacent to the nitrogen and the C3-chloro position, would likely be a singlet and significantly downfield due to the anisotropic effects of the carbonyl and the heterocyclic ring. The N-H proton would appear as a broad singlet at a very downfield chemical shift (>10 ppm), which is characteristic of amide protons involved in hydrogen bonding.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbonyl carbon (C4) is the most deshielded, appearing around 175-180 ppm.[7] The carbon bearing the chlorine (C3) would be found around 115-125 ppm. The remaining aromatic carbons would resonate in the typical 120-140 ppm range, with C8a and C4a (the bridgehead carbons) appearing further downfield.
-
IR (Infrared) Spectroscopy: Key vibrational frequencies would include a strong C=O stretch for the ketone group around 1630-1650 cm⁻¹. A broad N-H stretching band would be visible around 3200-3400 cm⁻¹. C-Cl stretching vibrations are typically observed in the 700-800 cm⁻¹ region.
-
MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M⁺) at m/z = 179. A characteristic isotopic pattern for one chlorine atom ([M]⁺:[M+2]⁺ ratio of approximately 3:1) would be definitive confirmation of the compound's composition.[13]
Synthesis Methodologies
The synthesis of 3-substituted quinolin-4-ones can be achieved through various established organic chemistry reactions.[1] A common and effective strategy involves the cyclization of appropriately substituted aniline precursors. The introduction of the chlorine atom at the C3 position can be accomplished either by using a chlorinated starting material or by direct halogenation of the quinolin-4-one scaffold.[14]
One of the most versatile methods is the Gould-Jacobs reaction, which involves the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by thermal cyclization and subsequent hydrolysis/decarboxylation.[1] To achieve the 3-chloro substitution, a modified approach is necessary.
Protocol: Electrochemical C3-Halogenation
A modern and regioselective method for the synthesis of 3-halo-quinolin-4-ones involves electrochemistry.[14] This approach offers mild conditions and avoids the use of harsh halogenating agents.
Objective: To synthesize 3-chloro-1H-quinolin-4-one from 1H-quinolin-4-one.
Materials:
-
1H-quinolin-4-one (1 mmol)
-
Potassium chloride (KCl, 3 mmol)
-
Acetonitrile (MeCN, 10 mL)
-
Water (H₂O, 2 mL)
-
Undivided electrochemical cell with graphite plate electrodes (anode and cathode)
-
Constant current power supply
Procedure:
-
To an undivided electrochemical cell, add 1H-quinolin-4-one (1 mmol), potassium chloride (3 mmol), acetonitrile (10 mL), and water (2 mL).
-
Immerse the graphite plate anode and cathode into the solution.
-
Pass a constant current of 10 mA through the cell at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion (typically after several hours, when the starting material is consumed), stop the electrolysis.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the pure 3-chloro-1H-quinolin-4-one.
Causality: In this process, KCl serves as both the chloride source and the supporting electrolyte.[14] At the anode, chloride ions are oxidized to generate a reactive chlorine species, which then performs an electrophilic substitution on the electron-rich C3 position of the quinolin-4-one ring. The electrochemical control allows for precise generation of the halogenating agent, leading to high regioselectivity and yield.
Chemical Reactivity and Derivatization
The reactivity of 3-chloro-1H-quinolin-4-one is dictated by three main features: the heterocyclic ring system, the C3-chloro substituent, and the N-H proton.
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Nucleophilic Aromatic Substitution (SₙAr): While the chlorine on a benzene ring is generally unreactive to nucleophilic substitution, the chlorine at the C3 position of the quinolin-4-one is activated by the electron-withdrawing effects of the adjacent carbonyl group and the ring nitrogen. This makes it susceptible to displacement by various nucleophiles (e.g., amines, thiols, alkoxides), providing a powerful route to a diverse library of 3-substituted quinolin-4-one derivatives.[15][16] This reactivity is fundamental to its use as a building block in drug discovery.
-
N-Alkylation/Acylation: The amide proton (N-H) can be deprotonated by a suitable base, and the resulting anion can react with electrophiles such as alkyl halides or acyl chlorides to generate N-substituted derivatives. Modification at the N1 position is a common strategy in medicinal chemistry to alter solubility, cell permeability, and target engagement.[1]
-
Reactions at the Carbonyl Group: The C4-carbonyl group can undergo typical ketone reactions, though its reactivity is tempered by its participation in the vinylogous amide system.
Biological Activity and Therapeutic Potential
The quinolin-4-one scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][3][17]
-
Anticancer Activity: Many quinolin-4-one derivatives have demonstrated potent antiproliferative effects.[18] For instance, 7-chloroquinolin-4-one was approved in China for treating breast and non-small-cell lung cancer, underscoring the importance of halogen substitution on the quinoline ring for anticancer activity.[18] The mechanism of action often involves the inhibition of key enzymes like topoisomerase or protein kinases, which are crucial for cancer cell growth and proliferation.[1]
-
Antibacterial Activity: The quinolone antibiotics (a closely related class) are famous for their antibacterial properties, which stem from the inhibition of bacterial DNA gyrase and topoisomerase IV.[2] While 3-chloro-1H-quinolin-4-one itself is not a frontline antibiotic, its scaffold is a validated starting point for developing new antibacterial agents.
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Antimalarial and Antiviral Activity: Derivatives of quinoline, such as chloroquine, are historic antimalarial drugs.[19] Research continues to explore the quinolin-4-one core for new agents against malaria, HIV, and other viral infections.[19][20]
The substitution pattern on the quinolin-4-one ring is critical for its biological activity. The diagram below illustrates key positions for modification to tune the therapeutic properties.
Conclusion
3-chloro-1H-quinolin-4-one is a valuable heterocyclic compound with a well-defined structure and predictable chemical reactivity. Its importance lies not only in the inherent biological potential of its scaffold but also in its utility as a versatile intermediate for the synthesis of more complex molecules. The activated C3-chloro group provides a reliable handle for introducing chemical diversity, making it a key building block for drug discovery programs targeting cancer, infectious diseases, and other therapeutic areas. Future research will likely focus on leveraging this reactivity to develop novel derivatives with improved potency, selectivity, and pharmacokinetic profiles.
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